molecular formula C27H34O3 B14264853 2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) CAS No. 184864-81-1

2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)

Cat. No.: B14264853
CAS No.: 184864-81-1
M. Wt: 406.6 g/mol
InChI Key: NCDLVSPIZOVRIZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) typically involves the condensation of furan-2-carbaldehyde with 6-tert-butyl-4-methylphenol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the methylene bridge .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through recrystallization or distillation to obtain a high-purity antioxidant suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This process prevents the propagation of oxidative chain reactions that can lead to material degradation. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) exhibits enhanced antioxidant properties due to the presence of the furan ring, which contributes to its stability and effectiveness in various applications. Its unique structure allows for better interaction with free radicals, making it a more efficient antioxidant .

Properties

CAS No.

184864-81-1

Molecular Formula

C27H34O3

Molecular Weight

406.6 g/mol

IUPAC Name

2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)-(furan-2-yl)methyl]-4-methylphenol

InChI

InChI=1S/C27H34O3/c1-16-12-18(24(28)20(14-16)26(3,4)5)23(22-10-9-11-30-22)19-13-17(2)15-21(25(19)29)27(6,7)8/h9-15,23,28-29H,1-8H3

InChI Key

NCDLVSPIZOVRIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=CO2)C3=C(C(=CC(=C3)C)C(C)(C)C)O

Origin of Product

United States

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